

Commercial availability of Mono(2-hydroxyisobutyl)phthalate-d4 standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mono(2-hydroxyisobutyl)phthalate-d4

Cat. No.: B12419732

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In-Depth Technical Guide: Mono(2-hydroxyisobutyl)phthalate-d4 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key characteristics, and analytical applications of the deuterated internal standard, **Mono(2-hydroxyisobutyl)phthalate-d4** (MHBP-d4). This standard is crucial for the accurate quantification of its non-labeled counterpart, a significant metabolite of the widely used plasticizer di-isobutyl phthalate (DiBP), in various biological matrices.

Commercial Availability and Key Suppliers

Mono(2-hydroxyisobutyl)phthalate-d4 is readily available from several reputable suppliers of analytical standards and research chemicals. Its commercial availability ensures that researchers can reliably source this internal standard for their analytical needs. Leading suppliers include MedChemExpress, Pharmaffiliates, and United States Biological.^{[1][2][3][4]} These vendors offer the standard in neat form or as a solution, providing flexibility for laboratory use.

Quantitative Data

The quality and purity of an analytical standard are paramount for accurate and reproducible results. The following table summarizes the typical quantitative data for commercially available **Mono(2-hydroxyisobutyl)phthalate-d4**, based on product data sheets and certificates of analysis from various suppliers.

Parameter	Typical Value	Source
Chemical Formula	C ₁₂ H ₁₀ D ₄ O ₅	[3][4]
Molecular Weight	242.26 g/mol	[3][4]
CAS Number	2119597-90-7	[2]
Appearance	White to Off-White Solid	[4]
Purity	≥98%	General Supplier Information
Isotopic Purity (d4)	≥99 atom % D	General Supplier Information
Storage Conditions	2-8°C Refrigerator	[4]

Experimental Protocols

Mono(2-hydroxyisobutyl)phthalate-d4 is primarily used as an internal standard in isotope dilution mass spectrometry methods for the quantification of MHiBP in biological samples such as urine and serum. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for the Analysis of MHiBP in Human Urine

This protocol is adapted from established methods for the analysis of phthalate metabolites in biological matrices.

1. Sample Preparation

- **Enzymatic Deconjugation:** To measure the total MHiBP concentration (free and glucuronidated), an enzymatic hydrolysis step is required.

- Pipette 100 μ L of urine sample into a clean microcentrifuge tube.
- Add 50 μ L of a β -glucuronidase solution in a suitable buffer (e.g., ammonium acetate).
- Add the **Mono(2-hydroxyisobutyl)phthalate-d4** internal standard solution.
- Incubate the mixture at 37°C for a minimum of 2 hours.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the incubated sample onto the cartridge.
 - Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m) is typically used.
 - Mobile Phase A: 0.1% Acetic Acid in Water
 - Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5 - 10 μ L

- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both MHiBP and MHiBP-d4.
 - MHiBP:m/z 237 → 121
 - MHiBP-d4:m/z 241 → 125
 - Collision Energy: Optimize for the specific instrument and transitions.

GC-MS Method for the Analysis of Phthalate Metabolites (Derivatization-Free)

Recent advancements have enabled the analysis of phthalate monoesters by GC-MS without the need for derivatization, simplifying the workflow.[\[1\]](#)[\[5\]](#)

1. Sample Preparation (Simplified)

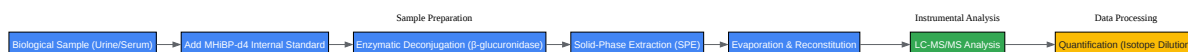
- Liquid-Liquid Extraction (LLE):
 - Acidify the urine or serum sample with a suitable acid (e.g., hydrochloric acid).
 - Add the **Mono(2-hydroxyisobutyl)phthalate-d4** internal standard.
 - Extract the analytes with an organic solvent such as ethyl acetate or a mixture of hexane and diethyl ether.
 - Vortex and centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness.
 - Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

2. GC-MS Instrumental Analysis

- Gas Chromatography (GC):
 - Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 μ m), is recommended.
 - Injector: Use a splitless or pulsed splitless injection to enhance sensitivity.
 - Injector Temperature: A lower injection temperature (e.g., 190°C) can help to prevent thermal degradation of the analytes.^[1]
 - Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280-300°C) to elute all analytes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 - Characteristic Ions for MHiBP (and its d4-analog): While the parent ion may not be abundant, characteristic fragment ions should be monitored. A common fragment for phthalate monoesters is m/z 149 (phthalic anhydride ion).^[1] Specific ions for MHiBP would need to be determined based on its fragmentation pattern.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.



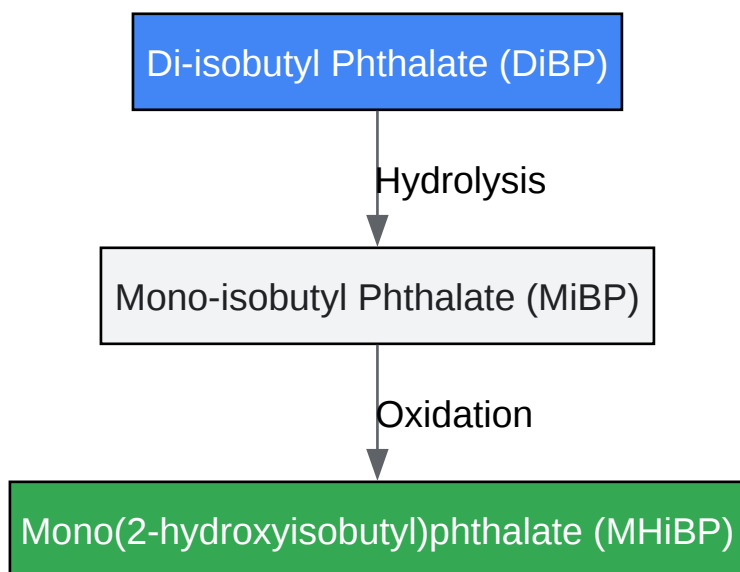
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LC-MS/MS Analytical Workflow



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GC-MS Analytical Workflow (Derivatization-Free)



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Metabolic Pathway of Di-isobutyl Phthalate

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- To cite this document: BenchChem. [Commercial availability of Mono(2-hydroxyisobutyl)phthalate-d4 standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419732#commercial-availability-of-mono-2-hydroxyisobutyl-phthalate-d4-standard]

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